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Introduction to 2,6-Dimethylquinoline

2,6-Dimethylquinoline is an organic compound belonging to the class of quinolines and derivatives,
characterized by a benzene ring fused to a pyrimidine ring forming benzo[b]azabenzene [1]. This
dimethylated derivative of quinoline exists as a solid at room temperature with a melting point of 57-59°C
[2] [3] and a boiling point of 266-267°C [3] [4]. It has the molecular formula C11H11IN and a molecular
weight of 157.21 g/mol [3].

This compound is recognized as a natural constituent found in the roots of Peucedantu praeruptorum [2]
[3] and has gained significant research interest primarily due to its potent inhibitory activity against
cytochrome P450 enzymes, particularly CYP1A2 and CYP2B6 [2] [3]. These enzymes play crucial roles in
drug metabolism, making 2,6-dimethylquinoline a valuable compound for drug interaction studies and

metabolic pathway investigations.

Biological Activity Profile and Quantitative Data

Key Biological Targets and Potency
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Extensive research has revealed that 2,6-dimethylquinoline exhibits specific inhibitory effects on
cytochrome P450 enzymes, with particularly strong activity against CYP1A2. The table below summarizes

the key quantitative data for its biological activities:

Table 1: Biological Activity Profile of 2,6-Dimethylquinoline

Blological Activity T Pot IC Signifi
ctivi e otenc ignificance
Target y Typ Y (ICs0) g
CYP1A2 Inhibition 3.3 uM [3] High affinity inhibition relevant to drug
metabolism
CYP2B6 Inhibition 480 uM [3] Moderate inhibition potential
Antifungal Derivatives show Structure- Requires specific structural
Activity promise [5] dependent modifications

The significant difference in ICso values between CYP1A2 and CYP2B6 (approximately 145-fold)
indicates high selectivity of 2,6-dimethylquinoline toward CYP1A2 inhibition [3]. This selectivity profile
makes it particularly valuable for designing specific CYP1A2 inhibition studies and understanding isoform-

specific metabolic interactions.

Physicochemical and Pharmacokinetic Properties

The compound's functionality is influenced by its intrinsic physicochemical properties, which affect its

bioavailability, distribution, and interaction with biological targets.

Table 2: Physicochemical and Predicted ADME Properties of 2,6-Dimethylquinoline

Property Value Method/Reference
Melting Point 57-59 °C [2] Experimental (lit.)
Boiling Point 266-267 °C [3] [4] Experimental
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Property Value Method/Reference
Molecular Weight 157.21 g/mol [3] Calculated

LogP 2.98 [1] ALOGPS

Water Solubility -2.3 (LogS) [1] ALOGPS

pKa (Strongest Basic) 5.3 [1] ChemAxon

Polar Surface Area 12.89 A2 [1] ChemAxon
Hydrogen Bond Acceptors 1[1] ChemAxon
Hydrogen Bond Donors 0[1] ChemAxon

Rule of Five Yes [1] ChemAxon

The moderate LogP value suggests good lipid permeability, while the low polar surface area indicates
favorable membrane penetration capabilities. The compound complies with the Rule of Five, suggesting it
has good drug-likeness properties [1]. The basic pKa indicates that the compound may be partially

protonated at physiological pH, which can influence its distribution and binding characteristics.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay for ICso Determination

3.1.1 Principle and Objective

This protocol describes a standardized method for determining the ICso values of 2,6-dimethylquinoline
against cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. The assay measures the compound's
ability to inhibit enzyme-specific substrate metabolism in human liver microsomes or recombinant CYP

systems [2] [3].

3.1.2 Materials and Reagents
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e Test compound: 2,6-Dimethylquinoline (purity 298%) [2] [4]

¢ Enzyme source: Recombinant human CYP1A2 and CYP2B6 enzymes or human liver microsomes

e Substrates: CYP1A2-specific substrate (e.g., phenacetin), CYP2B6-specific substrate (e.g.,
bupropion)

e Cofactor: NADPH regenerating system

¢ Reaction buffer: 100 mM phosphate buffer, pH 7.4

e Stop solution: Acetonitrile with internal standard

¢ Analytical instrumentation: LC-MS/MS system for metabolite quantification

3.1.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the CYP450 inhibition assay:
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3.1.4 Procedure Details

¢ Preparation of compound solutions: Prepare a 10 mM stock solution of 2,6-dimethylquinoline in
DMSO. Serial dilute to create 8 concentrations covering a range from 0.1 pM to 1000 pM. Keep final

DMSO concentration below 1% (v/v) in all reactions [3].

¢ Reaction setup: In a 96-well plate, add reaction mixture containing enzyme source and CYP-specific
substrate in phosphate buffer. Add test compound at various concentrations. Include positive control

inhibitors and vehicle controls.
¢ Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

e Reaction initiation: Start the reaction by adding NADPH regenerating system. Incubate at 37°C for a

predetermined time (typically 15-45 minutes) based on linear metabolite formation rates.
¢ Reaction termination: Stop the reaction by adding ice-cold acetonitrile with internal standard.

e Sample analysis: Centrifuge samples and analyze supernatant by LC-MS/MS to quantify specific

metabolite formation.

» Data analysis: Calculate percentage inhibition relative to vehicle control for each concentration. Plot
inhibition percentage versus log concentration and fit data to a four-parameter logistic equation to

determine ICso values [3].

Protocol 2: Compound Handling and Storage Guidelines

3.2.1 Storage and Stability
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Storage temperature: Room temperature (recommended in a cool and dark place, <15°C) [4]
Storage conditions: Store under inert gas (nitrogen or argon) [4]

Stability considerations: Air sensitive - protect from prolonged exposure to air [4]

Shelf life: Stable for at least 24 months when stored properly

3.2.2 Safety and Handling Considerations

Table 3: Safety Information and Handling Guidelines

Parameter Specification
GHS Pictogram [3]1[4]
Signal Word Warning [3] [4]

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause
respiratory irritation H402: Harmful to aquatic life [3] [4] | | Personal Protective Equipment | Dust mask

type N95 (US), Eyeshields, Gloves [2] [3] | | WGK Germany | 3 [2] [3] |

Research Applications and Strategic Implementation

Primary Research Applications

2,6-Dimethylquinoline serves multiple valuable functions in biomedical and chemical research:

e Cytochrome P450 inhibition studies: As a potent and selective CYP1A?2 inhibitor, it is used to probe
metabolic pathways, assess drug-drug interaction potential, and study CYP1A2-specific metabolism of

new chemical entities [2] [3].

¢ Chemical synthesis intermediate: Serves as a versatile building block for synthesizing various
quinoline derivatives with potential biological activities [6]. Recent research demonstrates the

application of quinoline derivatives in antifungal development [5].

e Tool compound for enzyme kinetics: Used to determine enzyme kinetic parameters and inhibition

mechanisms for CYP1A2 and related enzymes.

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://www.tcichemicals.com/US/en/p/D1236
https://www.tcichemicals.com/US/en/p/D1236
https://www.tcichemicals.com/US/en/p/D1236
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.tcichemicals.com/US/en/p/D1236
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.tcichemicals.com/US/en/p/D1236
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.tcichemicals.com/US/en/p/D1236
https://www.sigmaaldrich.com/US/en/product/aldrich/144029
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.sigmaaldrich.com/US/en/product/aldrich/144029
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.smolecule.com/products/s578971?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/144029
https://www.chemsrc.com/en/cas/877-43-0_510382.html
https://www.chemimpex.com/products/43957?srsltid=AfmBOoqL4Nmo5zGnFA8x-6X4en7n6zZkw_8DQFD4rJFl-eWsEyGwvNYR
https://chembioagro.springeropen.com/articles/10.1186/s40538-025-00853-4
https://www.smolecule.com/products/s578971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Natural product research: As a constituent of Peucedantu praeruptorum, it contributes to

understanding the pharmacological properties of this medicinal plant [2] [3].

Strategic Implementation in Drug Discovery

The following diagram outlines the strategic implementation of 2,6-dimethylquinoline in drug discovery

workflows:

(Start: Drug Discovery Program)
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Data Interpretation and Troubleshooting

4.3.1 Expected Results and Interpretation

e CYP1A2 inhibition: Expect typical ICso values around 3.3 1M, indicating high potency inhibition [3].
This suggests 2,6-dimethylquinoline binds strongly to the CYP1A2 active site.

e CYP2B6 inhibition: Expect ICso values around 480 pM, indicating significantly weaker inhibition
compared to CYP1A2 [3].

e Selectivity ratio: The >100-fold selectivity for CYP1A2 over CYP2B6 makes 2,6-dimethylquinoline

a valuable tool for specific CYP1A2 inhibition studies.

4.3.2 Troubleshooting Common Issues

e Poor solubility: If compound solubility is limiting, consider using alternative solvents such as ethanol-

water mixtures, which have been successfully employed in quinoline hydrogenation studies [7].

e High background inhibition: Ensure proper controls to account for non-specific binding and solvent

effects, particularly when using DMSO as a solvent.

e Inconsistent ICso values: Verify enzyme activity, substrate concentrations, and linearity of metabolite

formation under assay conditions.

Conclusion

2,6-Dimethylquinoline represents a valuable chemical tool with specific application in cytochrome P450
inhibition studies, particularly for CYP1A2. Its well-characterized inhibitory profile, with ICso values of
3.3 pM for CYP1A2 and 480 pM for CYP2B6, makes it particularly useful for metabolic stability

assessments, drug-drug interaction studies, and enzyme kinetic characterization [3].

The provided protocols offer robust methodologies for implementing 2,6-dimethylquineline in research
settings, with emphasis on proper handling, storage, and experimental conditions. Researchers should note

its air-sensitive nature and recommendation for storage under inert gas at cool temperatures [4]. The
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compound's role as a natural product constituent and its utility as a building block for synthetic

derivatives further expands its research applications [2] [5].

Future research directions may include exploration of its structural analegs for improved selectivity and
potency, investigation of its potential therapeutic applications, and utilization as a model compound for

advanced catalytic transformations as demonstrated in recent sustainable catalysis research [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 11/11 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s578971?utm_src=pdf-bulk
https://www.smolecule.com/products/s578971?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

